3-溴丙酸 N-羟基琥珀酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione: is a chemical compound with the molecular formula C7H8BrNO4 and a molecular weight of 250.05 g/mol . It is commonly used in proteomics research and can be utilized as a reference substance for drug impurities and reagents . The compound is known for its white to off-white solid form and is hygroscopic, requiring storage under an inert atmosphere at -20°C .

科学研究应用

Chemistry: 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione is used as a reagent in organic synthesis, particularly in the preparation of various functionalized compounds .

Biology: In biological research, the compound is utilized for the modification of proteins and peptides, aiding in the study of protein-protein interactions and enzyme mechanisms .

Industry: Industrially, 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione is used in the production of pesticides and other agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione involves the reaction of 3-bromopropionic acid with N-hydroxysuccinimide. One common method includes dissolving 3-bromopropionic acid and N-hydroxysuccinimide in an appropriate solvent such as acetonitrile, followed by stirring the mixture under nitrogen atmosphere and refluxing for several hours .

Industrial Production Methods: Industrial production of 3-bromopropionic acid typically involves the addition of acrylic acid to hydrogen bromide, followed by a series of reactions including esterification and halogenation . The process is designed to be environmentally friendly and economically viable, with minimal waste production .

化学反应分析

Types of Reactions: 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other functional groups such as iodine, fluorine, nitryl, azido, sulfhydryl, cyano, hydroxyl, alkoxy, and sulfonic groups.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Reagents: Common reagents include hydrogen bromide, acrylic acid, and various nucleophiles.

Conditions: Reactions are typically carried out under inert atmospheres, with controlled temperatures ranging from 30°C to 120°C.

Major Products: The major products formed from these reactions include various substituted derivatives of 3-bromopropionic acid, such as esters, amides, and acyl halides .

作用机制

The mechanism of action of 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione involves its ability to act as an alkylating agent. The bromine atom in the compound can be substituted by various nucleophiles, leading to the formation of new covalent bonds. This property makes it useful in the modification of biomolecules, such as proteins and peptides, by introducing new functional groups that can alter their activity and interactions .

相似化合物的比较

3-Maleimidopropionic Acid N-Hydroxysuccinimide Ester: Used for generating stable maleimide-activated carrier proteins.

3-Bromopropionic Acid: A precursor in the synthesis of 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione.

Uniqueness: 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione is unique due to its dual functionality, combining the reactivity of 3-bromopropionic acid with the activating properties of N-hydroxysuccinimide. This makes it particularly valuable in proteomics research and the synthesis of complex organic molecules .

生物活性

3-Bromopropanoic acid; 1-hydroxypyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

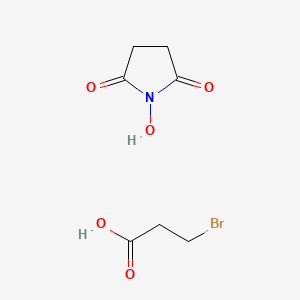

The compound consists of two distinct moieties: a brominated propanoic acid and a pyrrolidine derivative. The structural formula can be represented as follows:

- Molecular Formula : C₇H₈BrN₃O₄

- Molecular Weight : 250.05 g/mol

This unique structure contributes to its biological activity, particularly in the context of drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-bromopropanoic acid derivatives. For instance, research involving various 5-oxopyrrolidine derivatives demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours, and their effects were compared with cisplatin, a standard chemotherapeutic agent.

Key Findings:

- Cytotoxicity : Compounds containing free amino groups exhibited higher anticancer activity while showing reduced toxicity to non-cancerous cells.

- Structure-Activity Relationship : The presence of specific functional groups influenced the efficacy against cancer cells, indicating that modifications in the molecular structure could enhance therapeutic outcomes.

| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|

| 3-Bromopropanoic Acid | 66 | Moderate cytotoxicity |

| Compound with Free Amino Group | 40 | Low cytotoxicity |

| Cisplatin | 10 | High cytotoxicity |

Antimicrobial Activity

In addition to its anticancer properties, 3-bromopropanoic acid; 1-hydroxypyrrolidine-2,5-dione has shown promising antimicrobial activity. Studies have indicated that derivatives of this compound can inhibit the growth of various bacterial strains.

Case Study:

A study evaluated the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyrrolidine ring enhanced antibacterial potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activities of 3-bromopropanoic acid; 1-hydroxypyrrolidine-2,5-dione are attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.

- Oxidative Stress Modulation : The ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.

属性

IUPAC Name |

3-bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3.C3H5BrO2/c6-3-1-2-4(7)5(3)8;4-2-1-3(5)6/h8H,1-2H2;1-2H2,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWPMEGXMHVPPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)O.C(CBr)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。